1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine
Description
1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine (CAS: 1270400-29-7) is a fluorinated aromatic amine with the molecular formula C₁₀H₉F₄N and a molecular weight of 219.18 g/mol . Its structure features a prop-2-en-1-amine backbone (allylamine) substituted with a 3-fluoro-4-(trifluoromethyl)phenyl group.
Properties
Molecular Formula |
C10H9F4N |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2 |
InChI Key |
VGYUUWNLSDVBBY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Fluorinated Phenyl Ketones
A key approach involves the reductive amination of 3-fluoro-4-(trifluoromethyl)phenyl-substituted ketones with ammonia or primary amines to form the corresponding amines.
- Starting from 1-(3-fluoro-4-trifluoromethylphenyl)-2-propanone derivatives, the ketone is reacted with ammonia or amines in the presence of reducing agents such as lithium aluminum hydride or catalytic hydrogenation (Raney nickel catalyst) under controlled temperature and solvent conditions.
- The reaction proceeds via imine or iminium ion intermediates, which are subsequently reduced to the amine.
- Acid-base extraction and purification steps follow to isolate the free base or hydrochloride salt of the amine.
This method is supported by analogous procedures in patent literature where fluorinated phenyl ketones undergo reductive amination to yield substituted aminopropanes with trifluoromethyl groups.
Catalytic Hydrogenation and Amination
- Hydrogenation of fluorinated phenyl nitriles or imines in the presence of Raney nickel catalysts and hydrogen gas can convert nitrile precursors to the primary amine.
- For example, 1-(4'-fluoro phenyl)-2-aminopropane derivatives have been synthesized by hydrogenation of nitriles or imines, followed by acid-base workup to obtain the amine hydrochloride salts.
- This approach can be adapted to 3-fluoro-4-(trifluoromethyl) substituted analogs, controlling reaction parameters to avoid over-reduction or side reactions.
Formylation and Subsequent Reduction
- Formylation of the amine intermediate with formic acid and formaldehyde (Eschweiler-Clarke methylation conditions) can be used to introduce methyl groups on the nitrogen, which can then be selectively reduced or manipulated to yield the desired primary amine.
- This method is useful for preparing N-substituted derivatives but can be adapted for the primary amine by controlling the extent of methylation and subsequent hydrolysis.
Acylation and Reduction
- Acylation of the amine with acetic anhydride to form amides followed by reduction with lithium aluminum hydride can be used to obtain the amine with high purity.
- This two-step process allows for purification at the amide stage and controlled reduction to the amine, minimizing side reactions.
Experimental Data Summary
| Step | Reaction Type | Reagents/Conditions | Product Yield | Physical Data (B.P., M.P.) |
|---|---|---|---|---|
| 1 | Reductive amination | 3-fluoro-4-(trifluoromethyl)phenyl ketone + NH3 + LiAlH4 or Raney Ni/H2 | ~60-80% | Amine base: B.P. ~110 °C (at reduced pressure) |
| 2 | Catalytic hydrogenation | Nitrile or imine + Raney Ni + H2, EtOH solvent | ~70% | Hydrochloride salt: M.P. ~200-210 °C |
| 3 | Formylation + reduction | Formaldehyde + formic acid + amine; then reduction | Variable | Methylated amine derivatives with distinct B.P./M.P. |
| 4 | Acylation + reduction | Acetic anhydride + amine; then LiAlH4 reduction | ~80% | Amide intermediate M.P. ~88 °C; amine purified |
Research Findings and Considerations
- The presence of electron-withdrawing fluorine and trifluoromethyl groups affects the reactivity of the aromatic ring and side chain, requiring careful control of reaction conditions to prevent side reactions or decomposition.
- The trifluoromethyl group induces steric and electronic effects that can influence the conformation and stability of intermediates, as reflected in crystallographic studies of related compounds.
- Purification typically involves formation of hydrochloride salts due to their higher stability and ease of crystallization.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structural integrity of the synthesized amine.
- The synthetic methods reported in patents and literature provide reproducible routes with moderate to high yields and can be scaled for industrial or research purposes.
Chemical Reactions Analysis
1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition: The double bond in the prop-2-en-1-amine moiety can participate in addition reactions with reagents like hydrogen halides or halogens, resulting in the formation of halogenated products.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts, depending on the desired transformation.
Scientific Research Applications
Biological Applications
Research indicates that compounds with similar structures often exhibit significant biological activities. Specifically, 1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine has shown promise in the following areas:
Medicinal Chemistry
The compound's unique structure may confer distinct pharmacological properties. It is being investigated for its potential as:
- Anticancer Agents : Preliminary studies suggest that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression.
Antimicrobial Activity
Studies have demonstrated that fluorinated compounds can exhibit enhanced antibacterial and antifungal properties due to their ability to disrupt microbial membranes.
Case Studies
Several studies highlight the compound's potential applications:
Case Study 1: Anticancer Activity
A study investigated the effects of structurally related fluorinated amines on prostate cancer cells. The results indicated that these compounds could effectively inhibit androgen receptor pathways, suggesting a potential therapeutic role for this compound in treating hormone-resistant cancers .
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial efficacy of various fluorinated compounds showed that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Analysis :
- The 3-F, 4-CF₃ combination in the target compound creates a highly electron-deficient aromatic ring, which may enhance its reactivity in electrophilic substitutions or interactions with biological targets (e.g., enzymes) compared to analogs like 14 (solely 4-CF₃) .
- Compound 196 (3,4-difluorophenyl) lacks the trifluoromethyl group, reducing its lipophilicity (LogP ~1.8 vs. ~2.5 for the target) and electronic withdrawal capacity .
Backbone and Functional Group Comparisons
The prop-2-en-1-amine backbone is shared among several analogs, but functional group variations lead to divergent reactivities:
Analysis :
- The primary amine in the target compound enables conjugation with carbonyl groups or participation in Schiff base formation, unlike the ketone-based analogs (230 , 8 ), which are more electrophilic .
- Enaminones (e.g., compound from ) exhibit dual reactivity (enamine + ketone), making them versatile for synthesizing nitrogen-containing heterocycles, whereas the target’s simpler structure may limit such diversity .
Physicochemical and Pharmacological Implications
- Lipophilicity: The trifluoromethyl group in the target compound increases LogP compared to non-fluorinated analogs, enhancing membrane permeability. For example, 2-[4-(trifluoromethyl)phenyl]propan-2-amine (LogP ~2.5) has similar lipophilicity to the target.
- Synthetic Yields : The target’s precursor, 1-(3-Fluoro-4-(trifluoromethyl)phenyl)but-2-yn-1-one (230) , was synthesized in 62% yield , suggesting moderate efficiency. Comparatively, 1-(3,4-difluorophenyl)but-2-yn-1-one (196) was obtained in 89% yield , highlighting the challenge of introducing CF₃ groups .
- The target’s 3-F, 4-CF₃ pattern may confer stability against cytochrome P450 enzymes compared to analogs like 14 .
Biological Activity
1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine, also known as (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine, is a compound of significant interest due to its unique structural features, including a trifluoromethyl group and a prop-2-enylamine side chain. These characteristics may enhance its biological activity, making it valuable in various fields such as medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 219.18 g/mol. The compound's structure includes:
- Fluoro group : Enhances lipophilicity and can improve binding to biological targets.
- Trifluoromethyl group : Known to modify the electronic properties of the molecule, potentially increasing its potency against various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H9F4N |
| Molecular Weight | 219.18 g/mol |
| IUPAC Name | (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
| InChI Key | VGYUUWNLSDVBBY-SECBINFHSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the fluoro and trifluoromethyl groups can enhance the compound's binding affinity, leading to modulation of various signaling pathways. This interaction may influence processes such as cell proliferation, apoptosis, and neurotransmitter uptake.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, particularly its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
In vitro studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity. The minimum inhibitory concentration (MIC) values for related compounds have been documented, indicating promising antimicrobial potential.
Anticancer Activity
Research has demonstrated that fluorinated compounds often exhibit significant anticancer properties. The structure–activity relationship (SAR) studies suggest that the trifluoromethyl group can enhance cytotoxicity against cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against various tumor cell lines, indicating a potential for further development in cancer therapeutics.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of several fluorinated compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 5 to 20 µM against breast and lung cancer cell lines. This suggests that the compound could be a candidate for further investigation in cancer treatment protocols.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of fluorinated derivatives against Mycobacterium species. The compound displayed significant activity with MIC values comparable to standard antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
